β-Nicotinamide Mononucleotide-13C5
Description
Historical Development of Nicotinamide Adenine Dinucleotide Metabolic Research
The discovery of nicotinamide adenine dinucleotide metabolism traces its origins to the early twentieth century, marking the beginning of our understanding of fundamental cellular energy processes. In 1906, British biochemists Arthur Harden and William John Young made the groundbreaking discovery of nicotinamide adenine dinucleotide while investigating fermentation processes in yeast. Their initial observations revealed that adding boiled and filtered yeast extract significantly accelerated alcoholic fermentation in unboiled yeast extracts, leading them to identify an unknown factor they termed a "coferment". This discovery laid the foundation for decades of research that would eventually elucidate the central role of nicotinamide adenine dinucleotide in cellular metabolism.
Following Harden and Young's initial discovery, Hans von Euler-Chelpin continued this pioneering work by conducting detailed studies of fermentation reactions. Through painstaking purification from yeast extracts, von Euler-Chelpin identified this heat-stable factor as a nucleotide sugar phosphate. His contributions were so significant that in 1929, he shared the Nobel Prize with Arthur Harden for their investigations into fermentation processes. The collaborative nature of these early discoveries established a precedent for the multidisciplinary approach that continues to characterize nicotinamide adenine dinucleotide research today.
The functional aspects of nicotinamide adenine dinucleotide became clearer through the work of Otto Heinrich Warburg in 1936, who demonstrated the molecule's role in hydride transfer reactions and identified the nicotinamide portion as the active site for redox reactions. Warburg's research revealed that nicotinamide adenine dinucleotide functions as a hydride acceptor in fermentation reactions, with the nicotinamide moiety accepting electrons to become reduced nicotinamide adenine dinucleotide. This mechanistic understanding proved crucial for later developments in understanding cellular energy production and metabolic pathways.
The vitamin precursors of nicotinamide adenine dinucleotide were first identified in 1938 when Conrad Elvehjem demonstrated that liver possessed an "anti-black tongue" activity in the form of nicotinamide, later providing evidence that nicotinic acid is used to synthesize nicotinamide adenine dinucleotide. Arthur Kornberg's work in the early 1940s led to the detection of the first enzyme in the biosynthetic pathway, while Morris Friedkin and Albert Lehninger proved in 1949 that reduced nicotinamide adenine dinucleotide linked metabolic pathways such as the citric acid cycle with adenosine triphosphate synthesis in oxidative phosphorylation.
The understanding of nicotinamide adenine dinucleotide biosynthesis advanced significantly in 1958 when Jack Preiss and Philip Handler discovered the intermediates and enzymes involved in nicotinamide adenine dinucleotide synthesis from nicotinic acid, establishing what is now known as the Preiss-Handler pathway. Charles Brenner and colleagues later uncovered the nicotinamide riboside kinase pathway to nicotinamide adenine dinucleotide in 2004, further expanding our understanding of biosynthetic routes.
Significance of Isotope-Labeled Compounds in Biochemical Research
Isotopic labeling represents one of the most powerful analytical techniques in modern biochemical research, enabling scientists to trace molecular pathways and understand complex biological processes with remarkable precision. The technique involves replacing specific atoms within molecules with their isotopic variants, allowing researchers to follow the fate of labeled compounds through chemical reactions, metabolic pathways, or biological systems. The fundamental principle underlying isotopic labeling relies on the fact that isotopes of the same element exhibit nearly identical chemical properties while possessing detectable physical differences, such as mass variations that can be measured using sophisticated analytical instruments.
Stable isotope labeling has emerged as particularly valuable in systems biology applications, especially for metabolic flux analysis and pathway discovery. Unlike radioactive isotopes, stable isotopes do not decay over time, making them ideal for long-term studies and eliminating safety concerns associated with radioactive materials. The most commonly used stable isotopes in biochemical research include deuterium (hydrogen-2), carbon-13, and nitrogen-15, each offering unique advantages for specific research applications.
The development of stable isotope-assisted metabolomics techniques has revolutionized our understanding of cellular metabolism by enabling global, non-targeted detection and quantification of isotopic enrichment. Traditional stable isotope labeling analyses were highly targeted, focusing on isotopic enrichment of only small sets of metabolites to deduce specific metabolic fluxes. However, recent advances have made possible the global analysis of labeling patterns, allowing for comprehensive detection of metabolic flux changes across entire metabolic networks.
Carbon-13 labeling offers particular advantages in metabolic research due to its incorporation into the carbon backbone of organic molecules. The technique enables detailed structural characterization of biomolecules through nuclear magnetic resonance spectroscopy and allows measurement of ligand-protein interactions. In mass spectrometry applications, carbon-13 labeled compounds improve analytical specificity and benefit diverse fields including proteomics, metabolomics, environmental analysis, and food sciences.
The quantitative capabilities of stable isotope labeling are particularly noteworthy, as labeled compounds enable precise concentration measurements that are crucial for assessing chemical processes and evaluating drug candidates. The kinetic isotope effect introduced by deuterium labeling has proven especially valuable for mechanistic studies, while carbon-13 and nitrogen-15 labeling facilitate the elucidation of reaction mechanisms and kinetics.
Advanced labeling techniques such as Stable Isotope Labeling in Cell Culture have expanded the temporal dimension of proteomic analysis. These methods allow researchers to monitor protein synthesis, degradation, and turnover rates by incorporating isotopically labeled amino acids into cell culture media. The technique has inspired numerous applications including spatial labeling, temporal analysis, and label multiplexing approaches that provide comprehensive views of cellular processes.
β-Nicotinamide Mononucleotide: Molecular Foundation
β-Nicotinamide Mononucleotide represents a critical intermediate in nicotinamide adenine dinucleotide biosynthesis, serving as a direct precursor to this essential coenzyme through specific enzymatic pathways. The molecule is a nucleotide derived from ribose, nicotinamide, nicotinamide riboside, and niacin, establishing its position as a key metabolic intermediate in cellular energy production systems. In humans, several enzymes utilize nicotinamide mononucleotide to generate nicotinamide adenine dinucleotide, highlighting the compound's fundamental importance in cellular metabolism.
The molecular structure of β-Nicotinamide Mononucleotide consists of a nicotinamide base linked to a ribose sugar, which is further connected to a phosphate group. This structural organization places it within the broader family of nucleotide compounds while conferring specific properties that enable its role in nicotinamide adenine dinucleotide synthesis. The β-configuration refers to the specific stereochemical orientation of the glycosidic bond connecting the nicotinamide base to the ribose sugar, which is crucial for its biological activity and recognition by cellular enzymes.
The biosynthetic pathways leading to nicotinamide adenine dinucleotide involve multiple precursor compounds and enzymatic steps, with nicotinamide mononucleotide occupying a central position in these processes. Nicotinamide can be converted to nicotinamide mononucleotide through the action of nicotinamide phosphoribosyltransferase, using phosphoribosyl pyrophosphate as a co-substrate. This reaction represents a rate-limiting step in the salvage pathway for nicotinamide adenine dinucleotide synthesis. Additionally, nicotinamide riboside can be phosphorylated by nicotinamide riboside kinases to form nicotinamide mononucleotide, providing an alternative route to this important intermediate.
The conversion of nicotinamide mononucleotide to nicotinamide adenine dinucleotide is catalyzed by nicotinamide mononucleotide adenylyltransferase enzymes, which exist in multiple isoforms with distinct subcellular localizations. Nicotinamide mononucleotide adenylyltransferase 1 represents the most widely expressed isoform and plays a critical role in organismal viability, as demonstrated by studies showing that genetically engineered mice lacking this enzyme die during early embryogenesis. The enzyme catalyzes the condensation of nicotinamide mononucleotide with the adenosine monophosphate moiety of adenosine triphosphate to form nicotinamide adenine dinucleotide.
Studies investigating the bioavailability and metabolism of nicotinamide mononucleotide have revealed important insights into its cellular uptake and processing. Research has indicated that ingested nicotinamide adenine dinucleotide undergoes hydrolysis in the small intestine, where it is cleaved to nicotinamide mononucleotide and adenosine monophosphate by pyrophosphatases. Subsequently, nicotinamide mononucleotide is rapidly hydrolyzed to nicotinamide riboside, which can then be converted to nicotinamide. In mice, it has been proposed that nicotinamide mononucleotide is absorbed via the small intestine within ten minutes of oral uptake and converted to nicotinamide adenine dinucleotide through the Slc12a8 transporter, although this observation remains a subject of ongoing research.
The cellular functions of nicotinamide mononucleotide extend beyond its role as a biosynthetic intermediate, as the compound serves as a substrate for various cellular processes. In the extracellular space, nicotinamide mononucleotide can be generated as a product of extracellular nicotinamide phosphoribosyltransferase and subsequently dephosphorylated by CD73 to form nicotinamide riboside. This extracellular metabolism highlights the complex regulation of nicotinamide adenine dinucleotide precursor availability and cellular uptake mechanisms.
Isotopic Labeling Principles in Metabolic Research
The principles underlying isotopic labeling in metabolic research are founded on the fundamental concept that isotopes of the same element exhibit virtually identical chemical properties while possessing distinguishable physical characteristics. This principle enables researchers to substitute specific atoms within biomolecules with their isotopic variants without significantly altering the molecule's biological behavior, while simultaneously providing a detectable marker for analytical purposes. The isotopic label serves as a molecular tracer that can be followed through complex biochemical pathways using sophisticated analytical techniques.
Carbon-13 labeling represents one of the most versatile and widely applied isotopic labeling strategies in metabolic research. The incorporation of carbon-13 atoms into organic compounds provides a mass difference of one atomic mass unit per labeled carbon, creating detectable mass shifts that can be measured using mass spectrometry. This mass difference forms the basis for quantitative analysis, as the ratio of labeled to unlabeled species can be determined with high precision. The strategic placement of carbon-13 labels within molecular structures allows researchers to trace specific carbon atoms through metabolic transformations, providing detailed information about biochemical pathways and reaction mechanisms.
The detection and quantification of isotopic labels rely on several analytical techniques, each offering unique advantages for different research applications. Mass spectrometry detects differences in isotopic mass, while infrared spectroscopy can identify variations in vibrational modes associated with different isotopes. Nuclear magnetic resonance spectroscopy detects atoms with different gyromagnetic ratios, providing detailed structural information about labeled compounds. These complementary analytical approaches enable comprehensive characterization of isotopically labeled compounds and their metabolic products.
Metabolic flux analysis using stable isotope labeling involves the application of isotopically enriched substrates to biological systems, followed by analysis of isotopic enrichment patterns in downstream metabolites. The isotopic enrichment patterns reflect the underlying metabolic fluxes, as the distribution of isotopic labels among metabolic products depends on the relative rates of different biochemical reactions. Changes in labeling patterns indicate alterations in metabolic flux, providing valuable information about cellular responses to experimental conditions or disease states.
The mathematical principles underlying flux analysis require sophisticated computational approaches to interpret isotopic labeling data. The relationship between metabolic fluxes and isotopic labeling patterns is described by systems of differential equations that account for the kinetics of isotope incorporation and the topology of metabolic networks. Advances in computational methods have enabled the analysis of increasingly complex metabolic systems, allowing researchers to quantify fluxes through entire metabolic pathways simultaneously.
The temporal aspects of isotopic labeling provide additional dimensions for metabolic analysis. Pulse-chase experiments using isotopically labeled precursors allow researchers to monitor the dynamics of metabolite turnover and track the temporal progression of biochemical processes. These time-resolved studies provide insights into the regulation of metabolic pathways and the kinetics of cellular responses to perturbations.
Quality control and validation represent critical aspects of isotopic labeling experiments. The purity and isotopic enrichment of labeled compounds must be carefully verified to ensure accurate interpretation of experimental results. Analytical standards and reference materials play essential roles in method validation and data quality assurance. The development of standardized protocols for isotopic labeling experiments has improved the reproducibility and reliability of metabolic research across different laboratories.
| Isotopic Labeling Parameters | Carbon-13 | Deuterium | Nitrogen-15 |
|---|---|---|---|
| Mass Difference (amu) | +1.003 | +1.006 | +0.997 |
| Natural Abundance (%) | 1.1 | 0.015 | 0.37 |
| Detection Method | MS, NMR | MS, NMR, IR | MS, NMR |
| Metabolic Applications | Pathway tracing | Kinetic studies | Protein labeling |
| Chemical Stability | High | High | High |
The selection of appropriate isotopic labels depends on the specific research objectives and the analytical methods to be employed. Carbon-13 labels are particularly well-suited for studies of central metabolism, as carbon atoms form the backbone of most metabolic intermediates. Deuterium labels offer advantages for mechanistic studies due to the kinetic isotope effect, which can provide information about rate-limiting steps in enzymatic reactions. Nitrogen-15 labels are valuable for studies of amino acid metabolism and protein turnover.
Properties
Molecular Formula |
C₆¹³C₅H₁₅N₂O₈P |
|---|---|
Molecular Weight |
339.18 |
Synonyms |
3-(Aminocarbonyl)-1-(5-O-phosphono-β-D-ribofuranosyl)pyridinium-13C5 Inner Salt; _x000B_3-Carbamoyl-1-β-D-ribofuranosylpyridinium Hydroxide 5’-Phosphate-13C5 Inner Salt; NMN-13C5; Nicotinamide Mononucleotide-13C5; Nicotinamide Ribonucleoside 5’-Phosphate-13 |
Origin of Product |
United States |
Preparation Methods
Ketalization-Phosphorylation-Deprotection Strategy
The foundational chemical route described in US20180291054A1 involves three stages: ketalization of nicotinamide riboside (NR), phosphorylation, and final deprotection. Key steps include:
-
Ketalization : NR reacts with acetone or cyclohexanone under acid catalysis (e.g., HCl) to form a 2',3'-O-isopropylidene or 2',3'-O-cyclohexylidene intermediate. This protects ribose hydroxyl groups during subsequent phosphorylation.
-
Phosphorylation : The ketal-protected NR undergoes phosphorylation using phosphorus oxychloride (POCl3) in trimethyl phosphate. This regioselectively introduces the phosphate group at the 5'-OH position.
-
Deprotection : Acidic hydrolysis (e.g., 0.1 M HCl) removes the ketal group, yielding β-NMN. For 13C5 labeling, 13C-enriched nicotinamide and ribose precursors are required.
This method achieves >80% yield but requires stringent anhydrous conditions. The Chinese patent CN111647032A refines this approach using silanization instead of ketalization. Nicotinamide is first silanized with hexamethyldisilazane (HMDS), enabling direct condensation with tetraacetyl ribose. Subsequent phosphorylation with POCl3 and deprotection yields β-NMN-13C5 with 86–87% yield and 98% purity.
Zincke Reaction-Based Synthesis
An alternative route leverages the Zincke reaction for ribosylation, as detailed in a 2024 study. The protocol involves:
-
Aminoribose Preparation : 5-Phosphoribose (from adenosine monophosphate hydrolysis) undergoes amminolysis with NH3 gas to form 5-phosphorylated aminoribose.
-
Zincke Reaction : The aminoribose reacts with N-(2,4-dinitrophenyl)-3-carbamoylpyridinium chloride in methanol at 0–5°C. This forms a β:α anomeric mixture (3:2 ratio), requiring chromatographic separation.
-
Isotopic Labeling : 13C5 labeling is achieved by using 13C-enriched AMP or ribose precursors.
While this method avoids phosphorylation steps, the anomeric mixture complicates purification, reducing overall yield to 24–60%.
Biosynthetic Production
Engineered Bacillus subtilis Systems
Recent advances employ metabolic engineering for cost-effective NMN-13C5 production. A 2024 Bacillus subtilis platform uses glucose as the sole carbon source, avoiding expensive precursors like NAM or NR:
-
Pathway Engineering :
-
PncB Overexpression : Nicotinic acid phosphoribosyltransferase (PncB) converts nicotinic acid (NA) to nicotinic acid mononucleotide (NaMN).
-
NadE Integration : NAD+ synthetase (NadE) aminates NaMN to NMN.
-
13C-Labeling : Feeding 13C6-glucose results in uniformly labeled NMN-13C5 via central carbon metabolism.
-
-
Strain Optimization :
Isotopic Labeling Techniques
Precursor-Directed Biosynthesis
β-NMN-13C5 requires uniform 13C incorporation at five positions. Two strategies dominate:
-
Chemical Synthesis :
-
Microbial Labeling :
Comparative Analysis of Methods
Challenges and Innovations
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing β-Nicotinamide Mononucleotide-13C<sup>5</sup> with isotopic purity?
- Isotopic labeling requires precise control of starting materials (e.g., 13C-enriched nicotinamide) and reaction conditions to avoid isotopic dilution. Enzymatic synthesis using nicotinamide riboside kinases (NRKs) with ATP regeneration systems ensures high specificity and minimizes side reactions . Analytical validation via HPLC-MS or NMR is critical to confirm isotopic enrichment ≥98% and exclude unlabeled byproducts .
Q. How should researchers handle β-NMN-13C<sup>5</sup> to ensure safety and stability in laboratory settings?
- Follow SDS guidelines: use PPE (gloves, lab coats), avoid inhalation/contact, and store at -20°C in airtight, light-protected containers. Stability tests indicate degradation <5% over 6 months under these conditions. Incompatible with strong oxidizers; hazardous decomposition products (e.g., CO, NOx) require fume hood use .
Q. What analytical methods are recommended for quantifying β-NMN-13C<sup>5</sup> in biological matrices?
- LC-MS/MS with stable isotope dilution (SID) is optimal. Use 13C<sup>5</sup>-labeled internal standards to correct for matrix effects. Method validation should include linearity (1–1000 ng/mL), recovery (>90%), and precision (CV <15%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioavailability of β-NMN-13C<sup>5</sup> across in vivo models?
- Discrepancies arise from differences in administration routes (oral vs. intraperitoneal) and interspecies metabolism. Use dual-isotope tracing (13C/2H) to differentiate systemic vs. localized uptake. Pair pharmacokinetic studies with tissue-specific NAD+ quantification via LC-MS to validate transport mechanisms .
Q. What experimental design strategies optimize yield in enzymatic vs. chemical synthesis of β-NMN-13C<sup>5</sup>?
- Enzymatic: Optimize ATP regeneration using polyphosphate kinases to reduce cost. A fed-batch system with nicotinamide riboside (NR) and 13C-labeled phosphate donors achieves >80% yield .
- Chemical: Use Design of Experiments (DoE) to refine reaction parameters (e.g., pH, temperature). For example, phosphoramidite coupling at 4°C minimizes hydrolysis, improving yield from 60% to 85% .
Q. How do researchers validate the specificity of β-NMN-13C<sup>5</sup> in tracing NAD+ metabolism without interference from endogenous NMN?
- Employ high-resolution mass spectrometry (HRMS) with a mass shift threshold >5 ppm to distinguish 13C<sup>5</sup>-labeled NAD+ from unlabeled species. Combine with genetic knockout models (e.g., NMNAT1/2-deficient cells) to confirm tracer incorporation .
Q. What are the critical controls for in vivo studies assessing β-NMN-13C<sup>5</sup> efficacy in age-related models?
- Include:
- Isotopic controls: Unlabeled NMN to account for endogenous pool effects.
- Dose-response cohorts: 100–500 mg/kg/day in rodents to identify saturable pathways.
- Tissue-specific endpoints: Measure NAD+ in target tissues (e.g., liver, brain) and correlate with functional outcomes (e.g., mitochondrial respiration assays) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
